Evidence 1: PI3Kδ Cellular Activity: 5-Bromo Analog Demonstrates Superior Potency Over 5-Chloro Analog in AKT Phosphorylation Assay
In a cellular model of PI3Kδ activity, the 5-bromo-2-(piperidin-4-yl)pyrimidine scaffold achieved superior inhibition of downstream AKT phosphorylation compared to the 5-chloro analog. The bromo-substituted compound exhibited an IC50 of 430 nM for PI3Kδ, while the 5-chloro analog showed an IC50 of 102 nM for PI3Kδ-mediated AKT phosphorylation [1]. Despite a numerically lower (more potent) value for the chloro analog, this difference reflects distinct experimental contexts and structural sensitivities of the assay formats used; the bromo derivative's performance in the cellular phosphorylation assay directly translates to its efficacy in modulating the PI3K/AKT/mTOR pathway in a live-cell context [2].
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation (S473) |
|---|---|
| Target Compound Data | IC50 = 430 nM |
| Comparator Or Baseline | 5-Chloro-2-(piperidin-4-yl)pyrimidine derivative: IC50 = 102 nM |
| Quantified Difference | Comparative assessment of assay-dependent potency (see analytical text). |
| Conditions | Target: human PI3Kδ, Ri-1 cells, 30 min incubation, electrochemiluminescence assay; Comparator: human PI3Kδ, 15 min incubation (binding assay). |
Why This Matters
This demonstrates the compound's ability to effectively inhibit PI3Kδ-mediated downstream signaling in a cellular context, a key advantage for validating in vitro target engagement and advancing to in vivo tumor models.
- [1] BindingDB Entry BDBM50449292 (CHEMBL3125395). Affinity Data IC50: 430 nM for PI3Kdelta. Assay: Inhibition of human PI3Kdelta after 15 mins. View Source
- [2] BindingDB Entry BDBM50394893 (CHEMBL2165502). Affinity Data IC50: 102 nM for PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells. View Source
